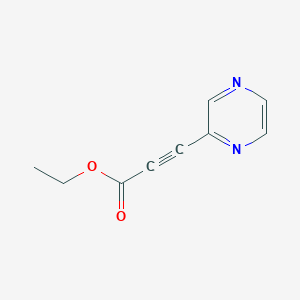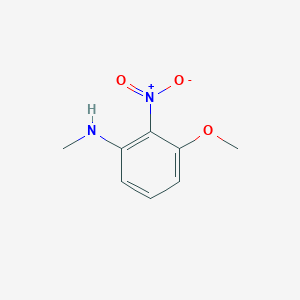
2-Methyl-2-(3-(trifluoromethyl)phenyl)propanenitrile
Descripción general
Descripción
2-Methyl-2-(3-(trifluoromethyl)phenyl)propanenitrile is an organic compound with the molecular formula C11H10F3N It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanenitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(3-(trifluoromethyl)phenyl)propanenitrile typically involves the reaction of 2-(3-(trifluoromethyl)phenyl)acetonitrile with methyl iodide in the presence of sodium hydride. The reaction is carried out in dimethyl sulfoxide (DMSO) at low temperatures (0°C) and then brought to room temperature for an extended period (17 hours). The reaction mixture is quenched with water and extracted with ethyl acetate to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper safety measures for handling reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-(3-(trifluoromethyl)phenyl)propanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The nitrile group can be reduced to amines or oxidized to carboxylic acids under appropriate conditions.
Common Reagents and Conditions
Sodium Hydride (NaH): Used as a base in the synthesis of the compound.
Methyl Iodide (MeI): Acts as a methylating agent.
Dimethyl Sulfoxide (DMSO): Solvent for the reaction.
Major Products Formed
The major product formed from the synthesis reaction is this compound itself. Further reactions can yield derivatives such as amines or carboxylic acids, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Methyl-2-(3-(trifluoromethyl)phenyl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-(3-(trifluoromethyl)phenyl)propanenitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially affecting its bioavailability and interaction with biological membranes .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(3-(trifluoromethyl)phenyl)acetate: Similar structure with an ester group instead of a nitrile group.
2-(3-(Trifluoromethyl)phenyl)acetonitrile: Precursor in the synthesis of 2-Methyl-2-(3-(trifluoromethyl)phenyl)propanenitrile.
Uniqueness
This compound is unique due to the presence of both a trifluoromethyl group and a nitrile group, which confer distinct chemical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the nitrile group provides a reactive site for further chemical modifications.
Propiedades
IUPAC Name |
2-methyl-2-[3-(trifluoromethyl)phenyl]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N/c1-10(2,7-15)8-4-3-5-9(6-8)11(12,13)14/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRVMNGNTXGJKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole](/img/structure/B1427023.png)







![4,4,5,5-Tetramethyl-2-[10-(1-naphthyl)anthracen-9-yl]-1,3,2-dioxaborolane](/img/structure/B1427039.png)


